molecular formula C12H11F2N3O2 B2683600 N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 1170407-90-5

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide

Cat. No.: B2683600
CAS No.: 1170407-90-5
M. Wt: 267.236
InChI Key: LTQYYNOYWYKFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide is a synthetic compound featuring a 1,3,4-oxadiazole heterocycle, a scaffold recognized for its diverse biological potential in medicinal chemistry research . Compounds based on the 1,3,4-oxadiazole structure have been widely investigated for various pharmacological activities, including antimicrobial and antitumor properties . Recently, derivatives incorporating a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety have emerged as a highly promising class of selective inhibitors for Histone Deacetylase 6 (HDAC6) . Research indicates that these DFMO-based inhibitors function as potent, mechanism-based inhibitors of HDAC6 . Biochemical studies suggest they act via a unique, two-step slow-binding mechanism. The proposed mode of action involves an enzyme-catalyzed ring-opening of the oxadiazole, ultimately yielding a deprotonated difluoroacetylhydrazide as the active species that forms a tight, long-lived complex with the enzyme . This mechanism confers exceptional selectivity, with DFMO inhibitors demonstrating over 10,000-fold selectivity for HDAC6 over other HDAC subtypes, making them valuable tools for probing HDAC6-specific functions . Given the role of HDAC6 in oncology, neurodegenerative diseases, and immune response regulation, this compound is of significant interest for investigating HDAC6 biology and developing potential therapeutic strategies . This product is intended for research purposes only.

Properties

IUPAC Name

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O2/c1-2-3-10(18)15-12-17-16-11(19-12)8-5-4-7(13)6-9(8)14/h4-6H,2-3H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQYYNOYWYKFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(O1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-difluorobenzohydrazide with butanoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Differences:

  • Halogenated Phenyl Groups: Target Compound: 2,4-Difluorophenyl (electron-withdrawing, enhances stability and membrane permeability). Analogues: 2,4-Dichlorophenyl (bulkier, stronger electron-withdrawing effect) .
  • Amide/Sulfonyl Modifications :

    • Target Compound : Butanamide (flexible alkyl chain for hydrogen bonding).
    • Compound : 4-[(4-Fluorophenyl)sulfonyl]butanamide (sulfonyl group increases acidity and polarity) .
    • Compounds : Sulfanylpropanamide (thioether linkage enhances metabolic resistance) .

Physical Properties

Table 1: Comparative Physical Properties of Selected 1,3,4-Oxadiazole Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Spectral Characterization
Target Compound* C₁₂H₁₂F₂N₃O₂ 276.25 N/A N/A
7c () C₁₆H₁₇N₅O₂S₂ 375.47 134–138 IR, ¹H/¹³C NMR, EI-MS
Compound C₂₁H₂₀FN₃O₆S 461.46 N/A LCMS, IR, ¹H NMR (hypothesized)
Derivatives C₉H₇Cl₂N₃O (base) ~300–350 N/A LCMS, IR, ¹H NMR

*Calculated properties for the target compound based on structural similarity.

Key Observations:

  • Fluorine or chlorine substituents reduce molecular symmetry, leading to lower melting points compared to non-halogenated analogues .
  • Sulfonyl or sulfanyl groups () increase molecular weight and polarity.

Key Trends:

  • Halogen Effects : Dichlorophenyl derivatives () show potent anticancer activity, suggesting fluorinated analogues (e.g., the target compound) may exhibit similar or improved selectivity due to reduced steric hindrance .
  • Amide vs. Sulfonyl : Sulfonyl groups () may enhance enzyme inhibition (e.g., tankyrase) compared to alkyl amides .

Discussion and Implications

The structural and functional diversity of 1,3,4-oxadiazoles underscores the importance of substituent engineering:

  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity may improve pharmacokinetics compared to chlorine .
  • Amide Flexibility : The butanamide group in the target compound could optimize binding to hydrophobic enzyme pockets, whereas sulfonyl groups () favor polar interactions.
  • Synthetic Feasibility : Methods from and provide a roadmap for scalable synthesis of the target compound.

Biological Activity

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide is a synthetic compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H13F2N3O2
  • Molecular Weight : 281.26 g/mol
  • CAS Number : 1171422-79-9

The compound features a 1,3,4-oxadiazole ring with a difluorophenyl substituent and a butanamide side chain. This structural configuration is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Protein Interactions : Similar compounds have been shown to interact with proteins such as:
    • Carbonic Anhydrase II
    • Mitogen-Activated Protein Kinase 14 (MAPK14)
  • Biochemical Pathways : The compound may influence pathways involving:
    • mTOR
    • EGFR
    • iNOS
    • MAP2K1
    • FGFR
    • TGFB1

These interactions suggest potential roles in anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Research has demonstrated that derivatives of oxadiazole exhibit significant anti-inflammatory properties. In studies involving carrageenan-induced paw edema in rats, compounds similar to this compound showed varying degrees of efficacy compared to standard anti-inflammatory drugs like indomethacin.

CompoundDose (mg/kg)Inhibition of Paw Edema after 3h (%)Inhibition of Paw Edema after 6h (%)
C1303.28 ± 0.2858.24
C2302.48 ± 0.2356.48
C3303.46 ± 0.2251.16
C4301.62 ± 0.2770.98
Indomethacin401.78 ± 0.3466.44

The data indicates that certain substitutions enhance the anti-inflammatory effects significantly.

Anticonvulsant Activity

Oxadiazole derivatives have also been evaluated for anticonvulsant properties. Some studies indicate that these compounds may act through modulation of benzodiazepine receptors and other pathways to exert their effects in models such as pentylenetetrazol (PTZ) and maximal electroshock (MES).

Case Studies and Research Findings

A notable study synthesized various oxadiazole derivatives and assessed their pharmacological activities:

  • Synthesis and Characterization : The synthesis involved cyclization reactions and subsequent substitutions that yielded compounds with promising biological profiles.
  • Efficacy Testing : The synthesized compounds were subjected to various pharmacological tests revealing significant anti-inflammatory and anticonvulsant activities.
  • Comparative Analysis : The study compared the efficacy of different derivatives against standard drugs, highlighting the potential of this compound as a lead compound for further development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide, and how can purity be optimized?

  • Methodology :

  • Cyclocondensation : React 2,4-difluorophenyl-substituted thiosemicarbazide with butyric acid derivatives in the presence of POCl₃ under reflux (90–100°C, 3–5 hours). Adjust pH to 8–9 with ammonia to precipitate the product .
  • Purification : Recrystallize from DMSO/water (2:1) or ethanol to remove unreacted starting materials. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Key Data : Yield optimization (60–75%) depends on stoichiometric ratios of POCl₃ and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Confirm regiochemistry of the oxadiazole ring via ¹H-NMR (δ 8.2–8.5 ppm for aromatic protons) and ¹³C-NMR (δ 165–170 ppm for oxadiazole C=O) .
  • IR : Validate the oxadiazole ring (C=N stretch at 1600–1650 cm⁻¹) and amide group (N–H bend at 3300–3400 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and confirm planar oxadiazole geometry (mean C–C bond length: 1.39 Å) .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodology :

  • Enzyme inhibition assays : Test against lipoxygenase (LOX) or cyclooxygenase (COX) at 10–100 µM concentrations, using spectrophotometric monitoring of substrate oxidation .
  • Antimicrobial screening : Employ disc diffusion assays (e.g., against S. aureus or E. coli) with 50–200 µg/mL concentrations and compare zones of inhibition to standard antibiotics .

Advanced Research Questions

Q. What strategies can resolve contradictory bioactivity data across different assays (e.g., LOX inhibition vs. antimicrobial activity)?

  • Methodology :

  • Dose-response profiling : Perform IC₅₀/EC₅₀ calculations to compare potency thresholds. For example, LOX inhibition may require sub-micromolar concentrations, while antimicrobial effects may emerge at higher doses .
  • Solvent controls : Verify that DMSO/ethanol carriers (≤1% v/v) do not interfere with assay readouts .
    • Data Interpretation : Structural analogs with electron-withdrawing groups (e.g., -F) show enhanced LOX inhibition but reduced membrane permeability, explaining divergent activity .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology :

  • Substituent variation : Synthesize derivatives with modified fluorophenyl (e.g., 2,4-dichloro) or butanamide (e.g., methylsulfanyl substitution) groups .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities toward LOX vs. COX-2 active sites. Prioritize compounds with ΔG < -8 kcal/mol .
    • Key Finding : The 2,4-difluorophenyl group enhances π-π stacking in hydrophobic enzyme pockets, while longer alkyl chains (e.g., pentanamide) reduce solubility .

Q. What experimental approaches validate the metabolic stability of this compound in vitro?

  • Methodology :

  • Microsomal assays : Incubate with rat liver microsomes (1 mg/mL) and NADPH (1 mM) for 60 minutes. Quantify parent compound degradation via LC-MS/MS .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Q. How can crystallographic data inform formulation strategies for improved bioavailability?

  • Methodology :

  • Polymorph screening : Recrystallize from solvents of varying polarity (e.g., acetone vs. ethyl acetate) and analyze lattice parameters via PXRD .
  • Solubility enhancement : Co-crystallize with cyclodextrins or formulate as nanocrystals (200–500 nm particle size) using wet milling .

Contradictions and Troubleshooting

Q. Why might synthetic yields drop significantly when scaling up from milligram to gram quantities?

  • Root Cause : Exothermic reactions (e.g., POCl₃ addition) may cause localized overheating, leading to side reactions (e.g., oxadiazole ring decomposition) .
  • Solution : Use jacketed reactors for precise temperature control and add POCl₃ in 0.5 mL/min increments .

Q. How to address discrepancies between computational solubility predictions and experimental results?

  • Methodology :

  • LogP adjustment : Introduce polar groups (e.g., -OH or -OMe) to the butanamide chain while monitoring ClogP (target: 2–3) .
  • Experimental validation : Measure solubility in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) using shake-flask method .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.